molecular formula C15H11Cl4NO2 B15172566 3,5-Dichloro-N-(3,5-dichlorophenyl)-4-ethyl-2-hydroxybenzamide CAS No. 921758-50-1

3,5-Dichloro-N-(3,5-dichlorophenyl)-4-ethyl-2-hydroxybenzamide

Katalognummer: B15172566
CAS-Nummer: 921758-50-1
Molekulargewicht: 379.1 g/mol
InChI-Schlüssel: BRUDJFXRHIMYKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dichloro-N-(3,5-dichlorophenyl)-4-ethyl-2-hydroxybenzamide is a chemical compound that belongs to the class of dichlorobenzamide derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of this compound, characterized by the presence of multiple chlorine atoms and a benzamide core, contributes to its distinct chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-N-(3,5-dichlorophenyl)-4-ethyl-2-hydroxybenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds in the presence of a solvent such as N,N’-dimethylformamide (DMF) at elevated temperatures (around 60°C) . The intermediate 3,5-dichlorobenzoyl chloride is prepared from 3,5-dichlorobenzoic acid by treatment with thionyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dichloro-N-(3,5-dichlorophenyl)-4-ethyl-2-hydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond yields 3,5-dichlorobenzoic acid and the corresponding amine .

Wissenschaftliche Forschungsanwendungen

3,5-Dichloro-N-(3,5-dichlorophenyl)-4-ethyl-2-hydroxybenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,5-Dichloro-N-(3,5-dichlorophenyl)-4-ethyl-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,4-dichlorophenyl)-2-nitrobenzamide

Uniqueness

3,5-Dichloro-N-(3,5-dichlorophenyl)-4-ethyl-2-hydroxybenzamide is unique due to its specific substitution pattern and the presence of an ethyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications .

Eigenschaften

CAS-Nummer

921758-50-1

Molekularformel

C15H11Cl4NO2

Molekulargewicht

379.1 g/mol

IUPAC-Name

3,5-dichloro-N-(3,5-dichlorophenyl)-4-ethyl-2-hydroxybenzamide

InChI

InChI=1S/C15H11Cl4NO2/c1-2-10-12(18)6-11(14(21)13(10)19)15(22)20-9-4-7(16)3-8(17)5-9/h3-6,21H,2H2,1H3,(H,20,22)

InChI-Schlüssel

BRUDJFXRHIMYKN-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C=C(C(=C1Cl)O)C(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.